Frangulin B is extracted from Rhamnus frangula, which has been traditionally used in herbal medicine. The compound belongs to the broader category of anthraquinones, which are characterized by their three-ring structure and are known for various biological activities.
Frangulin B can be synthesized through several methods, primarily involving extraction from plant sources or synthetic organic chemistry techniques.
The molecular structure of Frangulin B can be described in detail:
Frangulin B participates in various chemical reactions that modify its structure and enhance its biological activity.
The products formed depend on the specific reagents and conditions used during these reactions, influencing their pharmacological properties.
Frangulin B exhibits its biological effects primarily through its action as a selective antagonist of collagen receptors on platelet membranes.
Frangulin B possesses distinct physical and chemical properties that influence its applications:
Spectroscopic techniques such as Infrared Spectroscopy (FTIR) and Ultraviolet-visible Spectroscopy (UV-Vis) are commonly used to analyze its purity and structural characteristics .
Frangulin B has several scientific applications due to its pharmacological properties:
Frangulin B is a specialized metabolite primarily isolated from Rhamnus formosana (Taiwan buckthorn), a plant native to East Asia and belonging to the Rhamnaceae family [1] [6]. This species is characterized by its shrub-like growth habit and thrives in diverse ecological niches, including mountainous regions and forest understories. The compound is concentrated in the bark and fruit tissues, where it functions as part of the plant’s chemical defense system against herbivores and pathogens. Industrial extraction typically involves solvent-based methods (e.g., methanol or ethanol) followed by chromatographic purification. Notably, Frangula alnus (alder buckthorn) also contains structurally related frangulins, though R. formosana remains the primary botanical source for Frangulin B [5] [9].
Table 1: Botanical Sources of Frangulin B and Related Compounds
Plant Species | Common Name | Plant Part Used | Key Compounds |
---|---|---|---|
Rhamnus formosana | Taiwan buckthorn | Bark, Fruit | Frangulin B |
Frangula alnus | Alder buckthorn | Bark | Frangulins A/B, Glucofrangulins |
Frangulin B (CAS# 14101-04-3; Molecular Formula: C₂₀H₁₈O₉; MW: 402.35 g/mol) is classified as an O-glycosylated anthraquinone derivative [3] [9]. Its core structure consists of a tricyclic anthraquinone skeleton (aglycone) linked to the disaccharide apiose via a β-glycosidic bond at the C-6 position. The aglycone moiety features hydroxyl groups at C-1, C-6, and C-8, and a methyl group at C-3, which is critical for its bioactivity. Spectroscopic characterization (e.g., NMR, MS) confirms the presence of conjugated carbonyl groups (λₘₐₓ: 435 nm), contributing to its chromophoric properties [4] [9] [10]. This glycosidic linkage enhances water solubility and influences its pharmacokinetic behavior in biological systems.
Frangulin B shares biosynthetic relationships with emodin (aglycone) and its derivatives but exhibits distinct structural and functional differences:
Table 2: Structural and Functional Comparison of Frangulin B with Related Anthraquinones
Compound | R₁ | R₂ | Glycoside | Key Biological Activities |
---|---|---|---|---|
Frangulin B | OH | CH₃ | Apiose | Collagen-receptor antagonism; Antiplatelet |
Emodin | OH | CH₃ | None | Broad-spectrum inhibition (AA, collagen pathways) |
Emodin Acetate | OCOCH₃ | CH₃ | None | Inactive as antiplatelet agent |
Frangulin B biosynthesis in Rhamnus species proceeds via the polyketide–shikimate hybrid pathway:
Table 3: Cellular Activity Profile of Frangulin B
Cell Line | Assay Type | IC₅₀/Activity | Biological Effect |
---|---|---|---|
Rabbit platelets | Aggregation | 5–20 µM | Inhibition of collagen-induced aggregation |
HL-60 (human) | Cytotoxicity | 15.7 µM | Moderate cytotoxicity |
KB (human) | Cytotoxicity | 2.1 µM | High cytotoxicity |
MDA-MB-231 (human) | Cytotoxicity | >20 µM | Low cytotoxicity |
Enzymes like cytochrome P450 monooxygenases introduce hydroxyl groups, while methyltransferases catalyze C-3 methylation. Glycosylation occurs as a terminal modification, enhancing stability and bioactivity. This pathway parallels biosynthetic routes in related anthraquinones (e.g., aloin, sennosides) but diverges in sugar specificity [3] [10].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3